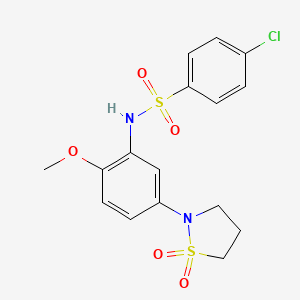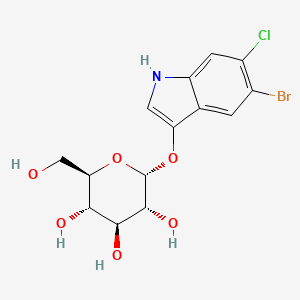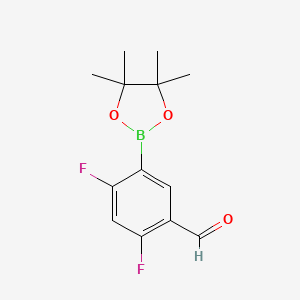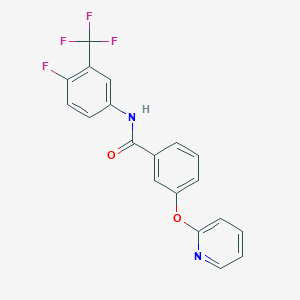
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective β2-adrenoceptor agonist and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Characterization and Biological Study
A study conducted by Sherkar and Bhandarkar (2015) focused on the synthesis and characterization of similar compounds, specifically 4-Bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols. These compounds were found to exhibit excellent antimicrobial activities, underscoring their potential in developing new antibacterial agents. The synthesized compounds were characterized using elemental analysis, 1H NMR, and IR Spectroscopy Sherkar & Bhandarkar, 2015.
Cooperative N–H···N, N–H···O, and O–H···N Bonded Molecular Dimers
Zheng, Wang, and Fan (2010) reported on the synthesis and characterization of 3,5-diaryl-1H-pyrazoles, highlighting the formation of molecular dimers through intermolecular hydrogen bonds. This study not only provides insights into the structural aspects of these compounds but also highlights their potential applications in molecular recognition and self-assembly processes Zheng, Wang, & Fan, 2010.
Fluorescent Chemosensor for Metal Ions
Asiri et al. (2018) explored the use of a compound, HDDP, related to the query compound, as a fluorescent chemosensor for the selective and sensitive detection of Al3+ ions. This research demonstrates the potential application of such compounds in environmental monitoring and analysis, particularly in the detection of metal ions Asiri et al., 2018.
Metal-Ligand Cooperative C-O Bond Cleavage
Tashima, Ohta, and Kuwata (2019) investigated the C-O bond cleavage of a propargylic alcohol by metal-ligand cooperation, using a naphthalene complex with a pyrazole ligand. This study sheds light on the mechanistic aspects of C-O and C-H bond cleavage facilitated by metal-ligand cooperation, which could be relevant in catalysis and synthetic chemistry Tashima, Ohta, & Kuwata, 2019.
Mannich Reaction Substrates
Roman (2018) detailed the synthesis and aminomethylation of 2-naphthol-pyrazole conjugates, highlighting their application as substrates in the Mannich reaction. This research contributes to the field of organic synthesis, demonstrating the versatility of these compounds in forming aminomethylated products Roman, 2018.
Propiedades
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-12-18(19)13(2)21(20-12)10-16(22)11-23-17-8-7-14-5-3-4-6-15(14)9-17/h3-9,16,22H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDMPWCXGKOCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=CC3=CC=CC=C3C=C2)O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2988315.png)


![N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2988319.png)







![N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2988329.png)

